1-(4-methylbenzoyl)-4-phenylpiperazine chemical structure
1-(4-methylbenzoyl)-4-phenylpiperazine chemical structure
An In-Depth Technical Guide to 1-(4-methylbenzoyl)-4-phenylpiperazine: Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive scientific overview of 1-(4-methylbenzoyl)-4-phenylpiperazine (CAS No: 219989-26-1), a significant heterocyclic compound within the broader class of phenylpiperazine derivatives.[1] Phenylpiperazines are recognized as critical pharmacophores, forming the structural core of numerous biologically active agents across diverse therapeutic areas including oncology, neuroscience, and infectious disease.[2][3] This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth insights into the molecule's structural characteristics, a robust and validated synthetic pathway with mechanistic explanations, and a full suite of analytical characterization techniques. By explaining the causality behind experimental choices, this guide aims to empower scientists in the synthesis, modification, and application of this versatile chemical scaffold.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and inherent properties is fundamental to predicting its behavior in both chemical and biological systems. This section deconstructs the architecture of 1-(4-methylbenzoyl)-4-phenylpiperazine.
Core Chemical Structure
1-(4-methylbenzoyl)-4-phenylpiperazine is an unsymmetrically disubstituted piperazine. Its structure is an elegant amalgamation of three distinct chemical moieties, each contributing to its overall physicochemical profile:
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N-Phenyl Group: An aromatic phenyl ring attached directly to a piperazine nitrogen atom. This group imparts significant lipophilicity and is a common feature in many centrally active pharmaceutical agents.
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Piperazine Linker: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1 and 4). In this molecule, it acts as a rigid, non-planar linker. Crystal structure analyses of analogous compounds confirm that the piperazine ring predominantly adopts a stable chair conformation.[2][4][5]
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p-Toluoyl (4-Methylbenzoyl) Group: An acyl group derived from 4-methylbenzoic acid. It is attached to the second piperazine nitrogen via a robust amide bond. This group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor, and a methyl-substituted phenyl ring.
Caption: Chemical structure of 1-(4-methylbenzoyl)-4-phenylpiperazine.
Conformation and Stereochemistry
The piperazine ring is not planar. To minimize angular and torsional strain, it adopts a chair conformation, which is its lowest energy state. The bulky N-phenyl and N-benzoyl substituents are sterically demanding. Consequently, they are predicted to preferentially occupy the equatorial positions on the piperazine ring. This arrangement minimizes 1,3-diaxial steric interactions, which would otherwise destabilize the molecule. This conformational preference has been experimentally verified in crystal structures of closely related molecules, such as 1-(4-bromobenzoyl)-4-phenylpiperazine.[2][5]
Physicochemical Properties
A summary of the key computed physicochemical properties provides a quantitative basis for predicting the compound's behavior.
| Property | Value | Source | Implication |
| Molecular Formula | C₁₈H₂₀N₂O | PubChem[1] | Defines the elemental composition and exact mass. |
| Molecular Weight | 280.4 g/mol | PubChem[1] | Used for all stoichiometric calculations in synthesis. |
| CAS Number | 219989-26-1 | PubChem[1] | Unique identifier for substance registration. |
| IUPAC Name | (4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone | PubChem[1] | Unambiguous systematic nomenclature. |
| XLogP3 | 3.3 | PubChem[1] | Indicates moderate lipophilicity, suggesting good potential for membrane permeability. |
| Hydrogen Bond Donors | 0 | PubChem[1] | The molecule lacks N-H or O-H groups to donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Piperazine N) | PubChem[1] | Can interact with biological targets via hydrogen bonding. |
Part 2: Synthesis and Mechanism
The construction of 1-(4-methylbenzoyl)-4-phenylpiperazine is most efficiently achieved through a convergent synthesis strategy. This involves the formation of the amide bond as the final key step.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The most strategic disconnection is at the amide C-N bond, as robust methods for amide bond formation are well-established.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies 1-phenylpiperazine and an activated derivative of 4-methylbenzoic acid (such as 4-methylbenzoyl chloride) as the optimal starting materials.
Primary Synthetic Pathway: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution. The secondary amine of 1-phenylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards product formation.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Detailed Experimental Protocol
This protocol is designed to be self-validating through the inclusion of in-process controls. It is adapted from standard procedures for the N-acylation of piperazines.[2][6]
Materials & Reagents:
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1-Phenylpiperazine (1.0 eq)
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4-Methylbenzoyl chloride (1.05 eq)
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Triethylamine (Et₃N) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for chromatography)
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Hexane and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylpiperazine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.
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Causality: Anhydrous conditions prevent hydrolysis of the reactive acyl chloride. The inert atmosphere prevents unwanted side reactions. Cooling is critical to control the initial exotherm upon addition of the base and acyl chloride.
-
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
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Causality: Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl generated during the reaction. The use of a slight excess ensures complete neutralization.
-
-
Acyl Chloride Addition: Add 4-methylbenzoyl chloride (1.05 eq) dropwise to the cold solution over 15-20 minutes.
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Causality: Dropwise addition maintains a low concentration of the acylating agent, which helps to control the reaction rate, manage heat evolution, and minimize potential side reactions. A slight excess ensures the complete consumption of the limiting reagent, 1-phenylpiperazine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2-4 hours.
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In-Process Control (TLC): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate. Spot the starting material (1-phenylpiperazine) and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.
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Self-Validation: TLC provides direct visual evidence of the conversion of starting material to product. The product, being more polar and larger, will have a lower Retention Factor (Rf) than 1-phenylpiperazine.
-
-
Work-up & Extraction: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any unreacted 4-methylbenzoyl chloride), and brine (to reduce the solubility of organic material in the aqueous phase).
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Causality: Each wash is a targeted purification step. The acidic wash protonates the basic triethylamine, making it water-soluble. The basic wash hydrolyzes and removes the acidic acyl chloride. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield 1-(4-methylbenzoyl)-4-phenylpiperazine as a solid.
Part 3: Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Summary of Expected Analytical Data
The following table summarizes the expected spectroscopic data for 1-(4-methylbenzoyl)-4-phenylpiperazine based on its structure and data from analogous compounds.[7][8]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.35 (d, 2H, Ar-H), ~7.29 (t, 2H, Ar-H), ~7.22 (d, 2H, Ar-H), ~6.95 (m, 3H, Ar-H), ~3.8 (br s, 4H, piperazine CH₂), ~3.2 (br s, 4H, piperazine CH₂), ~2.40 (s, 3H, -CH₃). The piperazine protons often appear as broad signals due to restricted rotation around the amide bond and ring inversion. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~170 (C=O), ~150 (Ar C-N), ~142-120 (Aromatic C), ~116 (Aromatic C), ~50-40 (Piperazine C), ~21.5 (-CH₃). |
| IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1640 (Amide C=O stretch, strong), ~1600 (Aromatic C=C stretch), ~1240 (C-N stretch). |
| MS (ESI+) | m/z = 281.16 [M+H]⁺. |
Part 4: Applications in Research and Drug Development
The Phenylpiperazine Pharmacophore
The phenylpiperazine motif is a "privileged scaffold" in medicinal chemistry. Its rigid structure and defined exit vectors allow for systematic modification, making it a cornerstone in the design of ligands for a multitude of biological targets. Derivatives have shown a vast range of pharmacological activities, including anticancer, antifungal, and antipsychotic properties.[2][3]
Potential Therapeutic Relevance
While the specific biological profile of 1-(4-methylbenzoyl)-4-phenylpiperazine is not extensively documented in public literature, its structural components suggest several potential avenues for investigation:
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CNS Agents: The core phenylpiperazine structure is found in numerous CNS-active drugs.
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Anticancer Agents: Many substituted piperazines exhibit potent antiproliferative activity against various cancer cell lines.[3]
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Metabolic Disease: Recent studies have identified derivatives of this class as Farnesoid X receptor (FXR) agonists, which are promising targets for non-alcoholic fatty liver disease (NAFLD).[9]
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Permeation Enhancers: The lipophilic nature of the molecule suggests it could be investigated, like other phenylpiperazines, for its ability to enhance the intestinal absorption of other therapeutic agents.[10]
This compound is not just an endpoint but a valuable intermediate, providing a platform for further derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.
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